molecular formula C16H20N4O B3027719 1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365968-54-2

1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B3027719
CAS No.: 1365968-54-2
M. Wt: 284.36
InChI Key: ZNZUXZFXKWIHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a piperidine core linked to an ethanone group and a 5-amino-3-phenyl-substituted pyrazole ring. Such compounds are typically synthesized via condensation reactions involving enaminones or substituted acetophenones, as seen in related pyrazole-piperidine derivatives . The phenyl group at the pyrazole 3-position likely enhances lipophilicity and π-π stacking interactions, influencing biological activity .

Properties

IUPAC Name

1-[4-(5-amino-3-phenylpyrazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12(21)19-9-7-14(8-10-19)20-16(17)11-15(18-20)13-5-3-2-4-6-13/h2-6,11,14H,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUXZFXKWIHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166938
Record name Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365968-54-2
Record name Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365968-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity. This suggests that the compound may interact with its targets in a way that inhibits the growth or function of certain parasites.

Pharmacokinetics

The compound’s structure was verified by employing elemental microanalysis, ftir, and 1h nmr techniques, which could provide insights into its potential pharmacokinetic properties.

Biological Activity

1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, also known by its DrugBank ID DB08423, is a compound that belongs to the class of organic compounds known as benzoylpyrazoles. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN4O2, with an average molecular weight of approximately 380.42 g/mol. The compound features a piperidine ring and a pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been identified to possess antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have indicated that compounds containing the 1H-pyrazole structure can inhibit the growth of cancer cells through various mechanisms, including the inhibition of key targets such as:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)

A study highlighted that certain derivatives demonstrated strong cell growth inhibition against selected cell lines, making them promising candidates for further development as anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

In addition to antibacterial activity, there are indications of antifungal properties as well, although specific data on fungal pathogens remains limited .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and pathways such as MAPK signaling. This suggests that this compound may also play a role in mitigating inflammatory responses .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity. Compounds showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting IC50 values in low micromolar ranges .
  • Antimicrobial Testing : Another investigation focused on the antibacterial and antifungal activities of similar piperidine derivatives, confirming their effectiveness against a range of bacterial strains and suggesting structural modifications could enhance their bioactivity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone group and pyrazole nitrogen atoms participate in nucleophilic substitutions under specific conditions:

Reaction Type Reagents/Conditions Product Key Observations
Amination Hydrazine hydrate, ethanol, microwave irradiation Pyrazoline derivatives via cyclizationMicrowave irradiation enhances reaction efficiency (yields: 78–97%) .
Alkylation Alkyl halides, K₂CO₃, DMF N-alkylated pyrazole-piperidine hybridsSteric hindrance from the piperidine ring reduces regioselectivity with bulkier substrates .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

2.2. Thiazole Integration

In the presence of thiosemicarbazide and H₂SO₄, the compound forms thiazole-linked analogs (Scheme 12, ). Dehydration steps are critical for aromatization .

Oxidation and Reduction

Functional group transformations are driven by redox reactions:

Reaction Reagents Product Applications
Oxidation KMnO₄, acidic conditionsNitro or carbonyl derivativesEnhances electrophilicity for further substitutions.
Reduction NaBH₄, ethanolAmino alcohol intermediatesStabilizes reactive sites for drug-delivery systems.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

4.1. Suzuki-Miyaura Coupling

  • Reacts with aryl boronic acids (Pd(OAc)₂, K₂CO₃) to form biaryl derivatives .

  • Electron-withdrawing substituents on the aryl group improve yields (e.g., 4-F increases activity by 30% ).

4.2. Sonogashira Coupling

  • Alkyne insertion at the pyrazole C-3 position under Cu/Fe catalysis (DMF, 80°C) .

  • Produces β-aminoenone intermediates, which cyclize to disubstituted pyrazoles .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its amino-methyl-pyrazole configuration:

Analog Key Structural Difference Reactivity Profile
1-[4-(5-Methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-oneMethyl instead of amino groupReduced nucleophilicity; lower biological activity.
1-[4-(5-Chloro-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-oneChlorine substitutionEnhanced electrophilic substitution but decreased solubility.
5-Amino-3-methyl-1-(phenyl)pyrazoleLacks piperidine-ethanone moietyLimited capacity for cross-coupling due to absence of planar aromatic regions.

Mechanistic Insights

  • ATP-Competitive Inhibition : The pyrazole ring binds MAPK14’s ATP pocket, while the piperidine-ethanone group stabilizes hydrophobic interactions.

  • Acid-Catalyzed Condensation : Protonation of the ethanone oxygen increases electrophilicity, facilitating Claisen-Schmidt reactions .

Industrial and Synthetic Considerations

  • Green Synthesis : Microwave-assisted methods reduce reaction times (≤4 hours vs. 24 hours conventional) and improve yields .

  • Scalability : Batch processes using phase-transfer catalysts (e.g., quaternary ammonium salts) optimize N-alkylation steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference ID
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one C11H18N4O 222.29 3-Methyl, 5-amino pyrazole Not explicitly stated (research use)
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one C14H16ClNO2 265.74 4-Chlorobenzoyl group Life sciences research
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone C20H23N3O2S 369.48 Thienyl, hydroxyphenyl, dihydropyrazole Not explicitly stated (chemspider ID: MFCD08141587)
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one C26H26N3O3S 424.3 Pyridinyl-thiazole, benzoic acid Anthelmintic agent (88% yield)
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C22H21ClN4O3 424.88 4-Chlorophenyl, nitro group Not explicitly stated

Key Structural and Functional Differences

  • Substituent Effects: The 3-phenyl group in the target compound (vs. Electron-withdrawing groups (e.g., nitro in , chloro in ) reduce electron density, affecting reactivity and metabolic stability. Heterocyclic Modifications: Thienyl () or pyridinyl-thiazole () substituents introduce additional hydrogen-bonding or metal-coordination sites, critical for targeting enzymes like PRMT5 or histamine receptors .

Research Findings and Data Tables

Enzymatic Inhibition Data (PRMT5 Example)

Compound ID IC50 (nM) Selectivity (vs. PRMT1) Reference
GSK-3326595 2.1 >100-fold
Compound 1 3.5 50-fold

Note: The carbazole-modified analogue (compound 1) shows comparable PRMT5 inhibition to GSK-3326595, suggesting pyrazole-piperidine scaffolds retain efficacy .

Anti-Ulcer Activity (Histopathological Scoring)

Compound ID Ulcer Inhibition (%) Gastric Lesion Score (0–4) Reference
Compound 3 78.2 1.2
Compound 15 85.6 0.8

Note: Piperidine derivatives with electron-donating groups (e.g., amino) exhibit superior ulcer inhibition .

Q & A

Q. Table 1. Key Crystallographic Data for Structural Validation

ParameterValue (Example)Source ID
Space groupP2₁/c
Bond length (C–N)1.342 Å
Dihedral angle12.5°
R factor0.041

Q. Table 2. Biological Activity of Selected Analogs

SubstituentMIC (S. aureus)Antioxidant IC₅₀ (DPPH)Source ID
4-Cl8 µg/mL42 µM
4-OCH₃32 µg/mL85 µM
Parent compound16 µg/mL58 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.